Structural Differentiation: Unique 5-(3,4-Dimethoxyphenyl)isoxazole Core vs. 3,5-Dimethylisoxazole Prototype
Unlike the prototypical 3,5-dimethylisoxazole acetyl-lysine mimic (e.g., compound 4d, IC50 <5 µM against BRD4(1) [1]), the target compound features a bulkier 5-(3,4-dimethoxyphenyl) substituent which is predicted to alter the binding mode and selectivity profile across the bromodomain family. Direct affinity data for the target compound is unavailable, but class-level inference from structurally related isoxazoles suggests this substitution pattern may confer selectivity for non-BET bromodomains [2].
| Evidence Dimension | Structural scaffold comparison for bromodomain engagement |
|---|---|
| Target Compound Data | 5-(3,4-dimethoxyphenyl)isoxazole core; benzamide side chain; no reported BRD4 IC50 |
| Comparator Or Baseline | 3,5-dimethylisoxazole (compound 4d): BRD4(1) IC50 < 5 µM |
| Quantified Difference | Not applicable (no quantitative affinity data for target compound) |
| Conditions | Biochemical AlphaScreen assay for BRD4 bromodomain-1 |
Why This Matters
The distinct substitution pattern is critical for researchers building focused libraries targeting specific bromodomains beyond the well-characterized BET subfamily, where the generic prototype may lack the required selectivity.
- [1] Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770. View Source
- [2] RSC Advances. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. View Source
